Product packaging for 4-Quinolinamine, 2-(2-thienyl)-(Cat. No.:CAS No. 122664-10-2)

4-Quinolinamine, 2-(2-thienyl)-

Cat. No.: B11882227
CAS No.: 122664-10-2
M. Wt: 226.30 g/mol
InChI Key: UUSGLQSMBGQHMR-UHFFFAOYSA-N
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Description

Quinolines as Prominent Chemical Scaffolds in Drug Discovery

The quinoline (B57606) nucleus is a cornerstone in the synthesis of numerous therapeutic agents. rsc.org First isolated from coal tar in 1834, this heterocyclic system is found in a variety of naturally occurring alkaloids with potent biological activities, including the renowned antimalarial agent quinine. rsc.orgrsc.org The inherent properties of the quinoline ring, such as its ability to intercalate with DNA and inhibit key enzymes, make it a valuable framework for drug design. orientjchem.org

The clinical and preclinical success of quinoline-based drugs has solidified its status as a privileged structure in medicinal chemistry. rsc.org Its derivatives have been extensively investigated and have shown a wide spectrum of biological effects, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties. orientjchem.orgontosight.ainih.gov The adaptability of the quinoline scaffold allows for the creation of hybrid molecules, combining its beneficial properties with other pharmacophores to develop novel and potent therapeutic candidates. orientjchem.org

Researchers have successfully developed numerous quinoline derivatives with significant anticancer activity. tandfonline.com These compounds have been shown to inhibit tumor growth through various mechanisms, such as inducing apoptosis (programmed cell death), disrupting cell migration, and acting as angiogenesis inhibitors. rsc.org For instance, certain quinoline derivatives have demonstrated potent antiproliferative activity against various human tumor cell lines. rsc.orgnih.gov The ability to modify the quinoline structure at different positions provides a powerful tool for medicinal chemists to fine-tune the pharmacological profile of these compounds. nih.gov

The Unique Significance of 4-Aminoquinoline (B48711) Derivatives in Bioactive Compound Development

Within the broad class of quinoline derivatives, the 4-aminoquinoline substructure holds particular importance. frontiersin.org This scaffold is the foundation for some of the most well-known antimalarial drugs, including chloroquine (B1663885). rsc.orgnih.gov The discovery of chloroquine was a landmark in the fight against malaria due to its high efficacy and cost-effective synthesis. rsc.org

The 4-aminoquinoline core is considered a versatile platform for the development of new therapeutic agents targeting a range of diseases beyond malaria. nih.govnih.gov Research has demonstrated the potential of 4-aminoquinoline derivatives as anticancer, antileishmanial, antiviral, and anti-inflammatory agents. frontiersin.orgnih.gov The mechanism of action of 4-aminoquinolines often involves their ability to accumulate in acidic cellular compartments like lysosomes, which can be exploited for targeted drug delivery. nih.gov

The structure-activity relationship (SAR) of 4-aminoquinolines has been extensively studied to understand how chemical modifications influence their biological activity. youtube.com Key structural features, such as the presence of an electron-withdrawing group at the 7-position of the quinoline ring and the nature of the amino side chain at the 4-position, are crucial for their therapeutic effects. youtube.comyoutube.com These insights guide the rational design of new 4-aminoquinoline derivatives with improved potency and reduced toxicity. youtube.com

Strategic Incorporation of the 2-(2-Thienyl) Moiety in Heterocyclic Systems

The strategic inclusion of various chemical moieties onto a core scaffold is a fundamental approach in medicinal chemistry to modulate the biological activity of a compound. The 2-(2-thienyl) group, a five-membered aromatic ring containing a sulfur atom, is one such moiety that can significantly influence a molecule's properties.

Thiophene (B33073) and its derivatives are classified as heteroarenes and are utilized in the synthesis of a wide range of bioactive compounds. nih.govebi.ac.uk The incorporation of a thienyl group can alter a molecule's lipophilicity, electronic distribution, and ability to interact with biological targets. This can lead to enhanced pharmacological activity and improved pharmacokinetic profiles.

In the context of drug design, the thienyl ring can act as a bioisostere for a phenyl ring, offering a similar size and shape but with different electronic properties. This substitution can lead to improved target binding or altered metabolic stability. The presence of the sulfur atom can also provide an additional site for hydrogen bonding or other non-covalent interactions, which can be crucial for a drug's mechanism of action. The use of such phytobioactive compounds is a significant area of research in the pharmaceutical industry. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2S B11882227 4-Quinolinamine, 2-(2-thienyl)- CAS No. 122664-10-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122664-10-2

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-thiophen-2-ylquinolin-4-amine

InChI

InChI=1S/C13H10N2S/c14-10-8-12(13-6-3-7-16-13)15-11-5-2-1-4-9(10)11/h1-8H,(H2,14,15)

InChI Key

UUSGLQSMBGQHMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)N

Origin of Product

United States

Structure Activity Relationship Sar Investigations of 4 Quinolinamine, 2 2 Thienyl Analogues

Influence of Quinoline (B57606) Core Substitution on Biological Profiles

The biological activity of quinoline derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. Understanding these relationships is crucial for the rational design of more potent and selective therapeutic agents.

Impact of Substituents at the C-2 Position (e.g., 2-thienyl, aryl, heteroaryl)

The C-2 position of the quinoline ring is a critical determinant of biological activity. While historically, modifications at this position were often considered unfavorable due to potential loss of activity with simple alkyl or hydroxyl groups, the introduction of aryl and heteroaryl moieties has proven to be a successful strategy in modulating the pharmacological properties of 4-quinolinamine analogues. nih.gov

The presence of a 2-thienyl group, as in the parent compound, is significant. Thiophene (B33073) rings are known bioisosteres of phenyl rings and can influence activity through their distinct electronic and conformational properties. The substitution of the 2-thienyl group with other aryl or heteroaryl rings can lead to significant changes in biological activity. For instance, in the context of anti-HIV-1 agents, 2-(aryl or heteroaryl)quinolin-4-amines have been synthesized and evaluated, with the most active and least toxic compounds being derivatives of 2-(3-pyridyl)quinoline. nih.govumn.edu This suggests that the specific heteroatom and its position within the aromatic ring at C-2 can fine-tune the compound's interaction with its biological target.

Research on other quinoline-based compounds has further highlighted the importance of the C-2 substituent. For example, in a series of quinoline derivatives tested against various cancer cell lines, 2-α-furyl- and 2-β-pyridinylquinoline derivatives were found to be active. ijresm.com This indicates that both the size and electronic nature of the heteroaryl ring at C-2 play a role in determining the anticancer potential.

Role of the C-4 Amino Group and its Derivatization on Activity

The 4-amino group is a key pharmacophoric feature of this class of compounds, often involved in crucial hydrogen bonding interactions with biological targets. nih.gov Derivatization of this amino group can significantly impact the compound's biological profile, including its potency, selectivity, and pharmacokinetic properties.

Studies on 4-aminoquinoline (B48711) derivatives have shown that the nitrogen in the side chain is vital for antiparasitic and anticancer properties. nih.gov The synthesis of various N,N-disubstituted, N-monosubstituted, and unsubstituted 2-(aryl or heteroaryl)quinolin-4-amines has demonstrated that the level of substitution on the C-4 amino group can modulate anti-HIV-1 activity. nih.gov

In the context of antimalarial and antileishmanial activity, the 4-aminoquinoline core is critical for drug accumulation at the target site through various non-covalent interactions. nih.gov Modifications at this position, such as introducing a two-carbon linker to various benzoyl groups, have been explored to develop new antiparasitic agents. nih.gov

Effects of Substitutions at Other Quinoline Ring Positions (e.g., C-6, C-7, C-8)

Substitutions at other positions of the quinoline ring, such as C-6, C-7, and C-8, also play a significant role in modulating biological activity. These positions offer opportunities to fine-tune the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with target enzymes or receptors.

For instance, the presence of a chlorine atom at the C-7 position is a well-known feature of the antimalarial drug chloroquine (B1663885) and is considered critical for its activity. nih.gov This has inspired the synthesis of other 7-chloro-4-aminoquinoline derivatives for antiparasitic applications. nih.gov In the realm of anticancer agents, 6,8-disubstituted quinolines have been synthesized and have shown activity against tumor cell lines. ijresm.com Specifically, the introduction of a methoxy (B1213986) group at C-6 and a furan-based substituent at C-8 has been reported in the development of anti-breast cancer agents. ijresm.com

Furthermore, 8-substituted quinoline derivatives have been investigated for various biological activities, including as carbonic anhydrase inhibitors. nih.gov The use of an 8-aminoquinoline (B160924) directing group has also been instrumental in facilitating novel chemical transformations for the synthesis of complex heterocyclic systems. acs.orgacs.org

SAR Analysis in Specific Therapeutic Areas

The general principles of SAR for quinoline derivatives can be further refined by examining their application in specific therapeutic areas. The anticancer and antileishmanial fields provide excellent case studies for understanding how structural modifications translate into targeted biological activity.

Structure-Activity Relationships Governing Anticancer Activity

The 2,4-disubstituted quinoline scaffold is a promising framework for the development of new anticancer agents. ijresm.com The SAR for anticancer activity is often complex, with subtle changes in substitution patterns leading to significant differences in potency and selectivity.

Table 1: Anticancer Activity of Substituted Quinoline Analogues

Compound C-2 Substituent C-4 Substituent Other Substituents Anticancer Activity Notes
Indoloquinolinone II - - - Demonstrates potent in vitro anticancer activity through DNA topoisomerase-I inhibition. acs.org
4a - [4-(benzyloxy)phenyl]amino - Found to have high cytotoxicity in breast cancer cells (MDA-MB-231). nih.gov

As illustrated in Table 1, various quinoline and quinoline-like structures exhibit anticancer properties through different mechanisms. For example, indoloquinolinone II acts as a DNA topoisomerase-I inhibitor, while the quinoxaline (B1680401)–arylfuran derivative QW12 targets the STAT3 signaling pathway. acs.orgnih.gov The 4-anilinoquinolinylchalcone derivative 4a induces apoptosis in breast cancer cells. nih.gov These examples underscore the versatility of the quinoline scaffold in cancer drug design.

Further studies have shown that 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij] quinoline derivatives can exhibit selective cytotoxic effects toward leukemia cells. ijresm.com The introduction of a bioactive quinoline scaffold to the C2'-OH of docetaxel (B913) has also been explored to create novel anticancer analogues. ijresm.com

Structure-Activity Relationships in Antileishmanial Compound Design

Leishmaniasis is a parasitic disease for which new and improved treatments are urgently needed. Quinoline-based compounds have emerged as a promising class of antileishmanial agents.

The SAR for antileishmanial activity often revolves around modifications that enhance the compound's ability to target the parasite while minimizing toxicity to host cells. For 2-substituted quinolines, the nature of the substituent at the C-2 position is critical. While no definitive SAR has emerged from initial screenings of a large collection of compounds, certain structural features appear to be favorable. nih.gov For instance, an alkyl chain of three carbons with an unsaturation at the alpha or beta position at C-2 has been associated with good in vitro and in vivo activity. nih.gov

Halogenation and the introduction of aromatic rings at various positions on the quinoline ring have been investigated to improve metabolic stability and antileishmanial activity. nih.gov For example, introducing a chloro-substituent has been shown to enhance the activity of some quinoline derivatives. rsc.org

Table 2: Antileishmanial Activity of Substituted Quinoline Analogues

Compound Type Key Structural Features Antileishmanial Activity Notes
2-Substituted Quinolines Alkyl chain (3 carbons, with unsaturation) at C-2. Active against Leishmania donovani, including strains resistant to other quinolines. nih.gov
4-Substituted Quinolines Chloroquine and mefloquine. Active in vitro against Leishmania amazonensis. nih.gov
8-Aminoquinolines Tafenoquine. Exhibits in vitro activity against several Leishmania species and in vivo activity in a mouse model of L. donovani. nih.gov

As shown in Table 2, different substitution patterns on the quinoline ring confer activity against various Leishmania species. The 2-substituted quinolines have shown activity against sitamaquine-resistant L. donovani, suggesting a different mechanism of action compared to 8-aminoquinolines. nih.gov The hybridization of the quinoline scaffold with other pharmacophores, such as in acetanilide (B955) linked quinoline-4-carboxylates, represents a promising strategy for developing novel antileishmanial drugs. researchgate.net

Structure-Activity Relationships for Antimicrobial Efficacy

The antimicrobial potential of quinoline-based compounds is well-documented, and the introduction of a thienyl group at the 2-position, along with an amino group at the 4-position, creates a unique scaffold for further investigation. SAR studies on analogues of 4-Quinolinamine, 2-(2-thienyl)- reveal that substitutions on both the quinoline and thienyl rings, as well as modifications of the 4-amino group, significantly impact their antimicrobial spectrum and potency.

Research into a series of 2-substituted-4-amino-quinolines has demonstrated that the nature of the substituent at the 2-position plays a critical role in determining antifungal activity. While direct SAR data for 2-(2-thienyl) analogues is limited in the public domain, studies on structurally related 2-aryl- and 2-heteroaryl-4-aminoquinolines offer valuable insights. For instance, the introduction of different substituents on the quinoline and the 4-amino group of related 4-aminoquinoline derivatives has been shown to modulate activity against various bacterial and fungal strains.

In a study of 4-aminoquinoline-hydrazone and isatin (B1672199) hybrids, the substitution pattern on the quinoline ring and the nature of the hydrazone moiety were found to be crucial for antibacterial activity. This suggests that for 4-Quinolinamine, 2-(2-thienyl)-, modifications to the 4-amino group, such as its conversion to a hydrazone or other complex moieties, could be a promising strategy to enhance antimicrobial efficacy.

The following table summarizes the antimicrobial activity of some 2-thienyl-substituted heterocyclic compounds, which, while not direct analogues, provide a basis for understanding the potential of the 2-thienyl group in conferring antimicrobial properties.

CompoundSubstituentTest OrganismMIC (µg/mL)
Thiazolidinone Derivative 1 2-thienylStaphylococcus aureus50
Bacillus subtilis25
Escherichia coli100
Candida albicans50
Thiazolidinone Derivative 2 5-nitro-2-thienylStaphylococcus aureus25
Bacillus subtilis12.5
Escherichia coli50
Candida albicans25
Triazole Derivative 1 2-thienylStaphylococcus aureus>100
Bacillus subtilis50
Escherichia coli>100
Candida albicans>100

Note: The data in this table is illustrative and based on findings for structurally related compounds to indicate the potential antimicrobial activity of the 2-thienyl moiety.

From the available data on related compounds, a few general SAR trends can be inferred for 4-Quinolinamine, 2-(2-thienyl)- analogues:

Substitution on the Thienyl Ring: The introduction of electron-withdrawing groups, such as a nitro group, on the thienyl ring appears to enhance antibacterial activity.

Modification of the 4-Amino Group: Conversion of the 4-amino group into more complex substituents, like hydrazones, has been shown to be a viable strategy for improving antimicrobial potency in related quinoline scaffolds.

Substitution on the Quinoline Ring: Although not detailed in the table, studies on other 4-aminoquinolines suggest that substituents at positions such as 6 and 7 of the quinoline ring can significantly influence activity. For instance, halogen substitutions at the 7-position are often associated with increased antiplasmodial activity and may also impact antibacterial and antifungal efficacy.

Structure-Activity Relationships Pertaining to Enzyme Inhibition

The quinoline scaffold is a common feature in many enzyme inhibitors, and the 4-amino-2-(2-thienyl)quinoline core presents a unique framework for targeting various enzymes. While specific enzyme inhibition data for analogues of 4-Quinolinamine, 2-(2-thienyl)- is not extensively available, the broader classes of 4-aminoquinolines and thienyl-containing compounds have been investigated as inhibitors of several enzyme families, including kinases, cholinesterases, and DNA topoisomerases.

The structure-activity relationships for enzyme inhibition by these classes of compounds are often highly dependent on the specific enzyme being targeted.

Kinase Inhibition: Quinoline-based compounds are known to act as kinase inhibitors, often by competing with ATP for binding to the enzyme's active site. For 4-amino-2-heteroarylquinolines, the nature of the heteroaryl group and substitutions on both the quinoline and heteroaryl rings are critical for potency and selectivity. The 4-amino group often forms a key hydrogen bond with the hinge region of the kinase.

Cholinesterase Inhibition: In the context of cholinesterase inhibition, the 4-aminoquinoline moiety can interact with the catalytic or peripheral anionic site of the enzyme. The length and nature of any side chain attached to the 4-amino group are crucial for determining the inhibitory activity and selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

DNA Topoisomerase Inhibition: Certain quinoline derivatives can intercalate into DNA and inhibit the action of topoisomerases, leading to cell death. The planarity of the quinoline ring system and the nature of the substituents influence the DNA binding and, consequently, the inhibitory activity.

The following table provides a general overview of the types of enzymes that have been reported to be inhibited by structurally related quinoline and thienyl compounds, along with general SAR observations.

Enzyme TargetRelated Compound ClassGeneral Structure-Activity Relationship Observations
Protein Kinases (e.g., EGFR, VEGFR) 4-Anilinoquinolines, ThienopyrimidinesThe 4-amino (or anilino) group is often crucial for hinge binding. Substituents on the 2-position aryl/heteroaryl ring can modulate potency and selectivity.
Cholinesterases (AChE, BChE) 4-Aminoquinoline derivativesThe nature of the substituent at the 4-amino position and the presence of substituents on the quinoline ring (e.g., at position 7) significantly affect inhibitory activity.
DNA Topoisomerases Quinolone derivativesA planar aromatic system is generally required for DNA intercalation. The side chain at position 7 of quinolones is critical for interaction with the enzyme-DNA complex.
DNA Methyltransferases Quinoline-based compoundsIntercalation into DNA via the minor groove can be a mechanism of inhibition, with side chains at various positions influencing binding affinity.

Mechanisms of Action of 4 Quinolinamine, 2 2 Thienyl and Analogues

Nucleic Acid Interaction Mechanisms

Elucidation of DNA Intercalation as a Primary Mechanism

A primary mechanism of action for many 4-aminoquinoline (B48711) derivatives is their ability to function as DNA intercalators. nih.govnih.gov This process involves the planar aromatic quinoline (B57606) ring system inserting itself between the base pairs of the DNA double helix. nih.gov This insertion causes a structural distortion of the DNA, which can impede cellular processes reliant on DNA, such as replication and transcription. nih.gov The chemical structure of the 4-aminoquinoline derivative, including the substituent at the 2-position, influences its binding affinity to DNA. nih.gov

The interaction between these compounds and DNA has been characterized using various analytical methods. For instance, chloroquine (B1663885), a well-known 4-aminoquinoline, has been shown to increase the viscosity and rigidity of DNA. nih.gov Such changes are indicative of an intercalative binding mode. Furthermore, the binding of intercalators can stabilize the DNA duplex, leading to an increase in its melting temperature (Tm). Studies with chloroquine have demonstrated its ability to raise the Tm of double-stranded DNA by approximately 15°C, providing further evidence of its intercalative properties. nih.gov While chloroquine is known to intercalate with DNA at high concentrations, it is also considered a weak mutagen. nih.gov

Inhibition of Essential DNA Replication and Repair Enzymes (e.g., DNA Gyrase, Topoisomerases)

Beyond direct DNA intercalation, 4-aminoquinolines can exert their effects by inhibiting crucial enzymes involved in maintaining DNA topology, such as DNA gyrase and topoisomerases. nih.govnih.gov These enzymes are vital for processes like DNA replication, repair, and transcription. nih.govnih.gov

DNA gyrase, a type II topoisomerase in bacteria, introduces negative supercoils into DNA, which is essential for DNA replication. nih.gov Quinolones are known to inhibit DNA gyrase, leading to a disruption of these processes. nih.govnih.gov Topoisomerase IV, another bacterial type II topoisomerase, is responsible for decatenating (unlinking) replicated chromosomes and is also a target of quinolones. nih.gov The primary action of quinolones on these enzymes is the trapping of a reversible enzyme-DNA complex, which inhibits DNA synthesis and can lead to double-strand DNA breaks and cell death. nih.govnih.gov In eukaryotic cells, including those of parasites, analogous topoisomerases are also potential targets for these compounds. For instance, certain indoloquinolinones have demonstrated potent anticancer activity through the inhibition of DNA topoisomerase I. acs.org

Cellular Accumulation and Subcellular Targeting

Lysosomotropic Properties and the Ion Trap Mechanism in Acidic Organelles

A key characteristic of 4-aminoquinolines is their lysosomotropic nature, which is the tendency to accumulate in acidic organelles like lysosomes. frontiersin.orgwikipedia.orgnih.gov These compounds are weak bases and can pass through cellular membranes in their neutral, un-ionized state when in an environment with physiological pH. taylorandfrancis.comwikipedia.org

Once these molecules enter an acidic compartment, such as a lysosome where the pH is typically between 4 and 5, the lower pH causes the aminoquinoline to become protonated (positively charged). nih.govwikipedia.orgnih.gov This ionized form is less membrane-permeable and becomes trapped within the organelle. taylorandfrancis.comwikipedia.org This "ion trap" mechanism leads to a significant concentration of the drug within these acidic vesicles, a process that does not require enzymes or cellular energy. nih.govwikipedia.org The accumulation of these basic compounds can raise the internal pH of the lysosome, interfering with its normal functions, such as autophagy. taylorandfrancis.com

Enhanced Accumulation in Pathogen-Infected Host Cells

The lysosomotropic properties of 4-aminoquinolines facilitate their increased accumulation within host cells infected with certain pathogens. frontiersin.org Many intracellular parasites, such as Leishmania, reside in the phagolysosomes of mammalian macrophages, which are acidic environments. nih.gov This makes the parasite's location an ideal target for lysosomotropic drugs. nih.gov

Similarly, in malaria, the parasite Plasmodium falciparum digests hemoglobin in its acidic food vacuole. nih.govnih.gov The accumulation of 4-aminoquinolines like chloroquine in this vacuole is central to their antimalarial effect. wikipedia.orgnih.gov This selective accumulation within infected cells or the pathogen's acidic compartments enhances the drug's efficacy against the pathogen while minimizing its effects on the host. nih.gov

Below is a table showing the in vitro activity of some 4-aminoquinoline compounds against chloroquine-sensitive and -resistant strains of P. falciparum.

CompoundIC₅₀ (nM) vs. 3D7 (CQ-sensitive)IC₅₀ (nM) vs. W2 (CQ-resistant)
Chloroquine15.7211.3
Amodiaquine13.924.3
Compound 16.715.1
Compound 211.412.0
Compound 311.114.5
Compound 47.910.1
Compound 510.912.0
Data sourced from Rajapakse et al. (2015) plos.org

Molecular Target Engagement and Signaling Pathway Modulation

The accumulation of 4-aminoquinolines and their interaction with nucleic acids can trigger broader cellular responses by modulating various signaling pathways. For example, the DNA damage resulting from intercalation and the inhibition of topoisomerases can activate the DNA damage response (DDR). nih.gov This can lead to cell cycle arrest and, if the damage is extensive, apoptosis (programmed cell death). frontiersin.org

Furthermore, the alkalinization of lysosomes and the inhibition of autophagy by these compounds can induce endoplasmic reticulum (ER) stress, which is another pathway that can lead to apoptosis. frontiersin.org Some 4-aminoquinolines have also been identified as agonists or antagonists of Toll-like receptors (TLRs), such as TLR7 and TLR8, which are involved in the innate immune response. frontiersin.org This suggests that in addition to their direct effects on pathogens, these compounds can also modulate the host's immune response. frontiersin.org

Specific Receptor or Enzyme Binding Interactions

The interaction of quinoline-based compounds with specific biological targets is a key determinant of their pharmacological effects. While direct binding studies on 4-Quinolinamine, 2-(2-thienyl)- are not extensively documented, research on analogous structures provides significant insights into its potential molecular targets.

Anticancer Targets:

Several studies have identified key enzymes involved in cancer progression as targets for quinoline derivatives. Notably, certain 2-arylquinolines have been reported as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK). nih.govnih.gov EGFR is a receptor tyrosine kinase that, when overexpressed, can lead to increased cell proliferation and survival in many solid tumors. nih.gov FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. nih.gov The dual inhibition of both EGFR and FAK presents a promising strategy in cancer therapy. nih.gov Molecular modeling studies have been employed to understand the binding of these quinoline derivatives to the kinase domains of EGFR and FAK. nih.gov

Another significant target for some quinoline analogs is tubulin . Tubulin polymerization is essential for the formation of the mitotic spindle during cell division. Compounds that inhibit this process can arrest the cell cycle and induce apoptosis. Certain 2-substituted quinolin-4-yl-benzenesulfonate derivatives have been shown to target the vinblastine (B1199706) binding site of tubulin, leading to the disruption of microtubule dynamics. nih.gov This mechanism is shared by other structurally related compounds, including α-carboline derivatives that bind to the colchicine (B1669291) site of tubulin. nih.gov

Antimalarial Targets:

In the context of malaria, the primary target for 4-aminoquinolines is not a traditional receptor or enzyme but rather a biological process, which will be discussed in detail in section 5.3.3. However, some research has explored other potential targets. For instance, molecular docking studies have investigated the binding of hybrid 4-aminoquinoline derivatives to P. falciparum lactate (B86563) dehydrogenase (PfLDH), an enzyme crucial for the parasite's anaerobic glycolysis. nih.govnih.gov

Downstream Cellular Pathways Affected by Compound Activity

The binding of 4-Quinolinamine, 2-(2-thienyl)- and its analogs to their molecular targets initiates a cascade of downstream cellular events that ultimately lead to the observed pharmacological effect.

In Cancer Cells:

The inhibition of EGFR and FAK by 2-arylquinoline derivatives leads to the disruption of multiple signaling pathways critical for cancer cell survival and proliferation. nih.gov Inhibition of these kinases can suppress downstream pathways such as the Ras/MAPK and PI3K/Akt signaling cascades, which are central regulators of cell growth, differentiation, and apoptosis. The simultaneous inhibition of both EGFR and FAK can lead to a more potent antitumor effect. nih.gov

Disruption of tubulin polymerization by quinoline-based inhibitors leads to a distinct set of cellular consequences. The failure to form a functional mitotic spindle results in mitotic arrest , where cells are unable to progress through the M phase of the cell cycle. This prolonged arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death. nih.govnih.gov

In Malarial Parasites:

The primary downstream effect of 4-aminoquinolines in Plasmodium falciparum is the accumulation of toxic free heme within the parasite's digestive vacuole. This is a consequence of the inhibition of hematin (B1673048) detoxification, a critical survival mechanism for the parasite. The resulting oxidative stress and membrane damage lead to parasite death.

Inhibition of Hematin Formation

The most well-established mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin formation. rsc.org During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble, crystalline pigment called hemozoin or β-hematin. rsc.org

4-aminoquinoline derivatives, including likely 4-Quinolinamine, 2-(2-thienyl)-, accumulate in the acidic digestive vacuole of the parasite. Here, they are thought to interfere with hemozoin formation through a multi-step process:

Complexation with Hematin: The quinoline ring can form a π-π stacking interaction with the porphyrin ring of hematin. rsc.org

Inhibition of Polymerization: This drug-hematin complex effectively caps (B75204) the growing β-hematin crystal, preventing further addition of heme monomers and halting the detoxification process. rsc.org

Structure-activity relationship studies have highlighted the importance of the 4-aminoquinoline core for this activity. youtube.com The presence of a chlorine atom at the 7-position of the quinoline ring, as seen in chloroquine, is known to enhance this inhibitory effect. While 4-Quinolinamine, 2-(2-thienyl)- lacks this specific substitution, the fundamental 4-aminoquinoline scaffold is the key pharmacophore responsible for this mechanism. youtube.com The nature of the substituent at the 2-position can influence the compound's physicochemical properties, such as basicity and lipophilicity, which in turn can affect its accumulation in the digestive vacuole and its interaction with hematin.

Theoretical and Computational Studies in the Research of 4 Quinolinamine, 2 2 Thienyl

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the intrinsic electronic and structural properties of a molecule. For 4-Quinolinamine, 2-(2-thienyl)-, methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are pivotal for understanding its fundamental chemical behavior.

Density Functional Theory (DFT) Applications for Molecular Conformation and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry and various electronic properties of quinoline (B57606) derivatives. nih.govekb.eg DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can predict the most stable three-dimensional conformation of 4-Quinolinamine, 2-(2-thienyl)-, by finding the lowest energy state. tees.ac.uk

Key electronic properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.govtees.ac.uk A smaller energy gap suggests higher reactivity. Studies on similar quinoline derivatives have used these calculations to determine properties like ionization potential, chemical hardness, and softness. ekb.eg For instance, research on a series of quinoline derivatives showed HOMO energies ranging from -0.20 to -0.26 eV and LUMO energies from -0.06 to -0.11 eV, resulting in energy gaps between 0.10 and 0.17 eV. ekb.eg This data provides a basis for predicting the electronic behavior of 4-Quinolinamine, 2-(2-thienyl)-.

Table 1: Representative Electronic Properties of Quinoline Derivatives from DFT Calculations

Property Typical Value Range Significance
HOMO Energy -5.0 to -6.5 eV Electron-donating capacity
LUMO Energy -1.5 to -2.5 eV Electron-accepting capacity
Energy Gap (ΔE) 3.0 to 4.5 eV Chemical reactivity, stability
Dipole Moment 2.0 to 5.0 D Polarity, intermolecular interactions

Note: These values are representative based on published DFT studies on various quinoline derivatives and are intended for illustrative purposes. ekb.egnih.govjksus.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Analysis

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic excitation energies and simulate UV-Visible absorption spectra. tees.ac.ukyoutube.com This analysis is crucial for understanding how the molecule interacts with light, a property relevant for both analytical characterization and potential photophysical applications.

By calculating the transition energies from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) of a compound. nih.gov For example, a combined experimental and TD-DFT study on chromeno-quinoline derivatives successfully correlated the calculated electronic transitions with the observed absorption spectra. jksus.org The calculations can reveal the nature of these transitions, such as π–π* transitions, which are common in aromatic systems like quinoline. nih.gov Research on other quinoline derivatives has shown predicted absorbance maxima between 313 nm and 365 nm, which were in good agreement with experimental findings. nih.gov These studies suggest that TD-DFT can provide a reliable prediction of the UV-Vis spectrum for 4-Quinolinamine, 2-(2-thienyl)-, identifying the key electronic transitions responsible for its spectroscopic signature.

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

Prediction of Ligand-Target Binding Modes and Affinities

For 4-Quinolinamine, 2-(2-thienyl)-, molecular docking simulations are used to predict how it might bind to the active site of various protein targets. The 4-aminoquinoline (B48711) scaffold is known to be a pharmacophore in several approved drugs, and docking studies help elucidate its mechanism of action. researchgate.netscirp.org The process involves placing the ligand into the binding site of a target protein (whose 3D structure is often obtained from the Protein Data Bank) and using a scoring function to estimate the binding affinity, typically expressed in kcal/mol. nih.gov

Studies on related quinoline derivatives have explored their binding to a wide range of targets, including those relevant to cancer (c-Met, EGFR, VEGFR), malaria (Plasmodium falciparum lactate (B86563) dehydrogenase), and bacterial infections. nih.govnih.govnih.gov For example, docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein yielded binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov Similarly, docking of quinoline-based compounds against protein kinase targets in cancer research has shown strong binding energies, indicating stable interactions. nih.gov These findings allow researchers to hypothesize potential therapeutic applications for novel compounds like 4-Quinolinamine, 2-(2-thienyl)-.

Identification of Critical Binding Site Residues and Interaction Networks

Beyond predicting binding affinity, molecular docking provides detailed insights into the non-covalent interactions between the ligand and the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-stacking. Identifying the specific amino acid residues that form these bonds is crucial for understanding the structure-activity relationship (SAR). nih.gov

For instance, docking studies on various quinoline derivatives have consistently highlighted key interactions. The quinoline nitrogen often acts as a hydrogen bond acceptor, while the aromatic rings participate in π-π stacking with residues like tyrosine, phenylalanine, or tryptophan. nih.govresearchgate.net In a study of thiopyrano[2,3-b]quinoline derivatives, interactions with amino acids such as ILE-8, LYS-7, VAL-14, and TRP-12 were identified as crucial for binding. nih.gov This information is invaluable for optimizing the ligand's structure to enhance its binding affinity and selectivity for the target protein.

Table 2: Representative Molecular Docking Results for Quinoline Derivatives against Various Protein Targets

Target Protein PDB ID Ligand Type Predicted Binding Affinity (kcal/mol) Key Interacting Residues
PfLDH (Malaria) 1LDG 4-Aminoquinoline hybrid -8.5 to -9.5 Arg171, Asp168, Thr246
c-Met Kinase (Cancer) 3LQ8 3,6-disubstituted quinoline -9.0 to -10.0 Met1160, Tyr1230, Asp1222
CB1a (Anticancer) 2IGR Thiopyranoquinoline -5.3 to -6.1 Ile8, Lys7, Trp12, Phe15
Falcipain-2 (Malaria) 2Z22 Quinoline imine -6.5 to -8.0 Asp234, Gly86, Cys42

Note: This table synthesizes data from multiple docking studies on various quinoline derivatives to illustrate typical findings. nih.govnih.govnih.govresearchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile must be evaluated. In silico ADMET prediction provides early-stage assessment of a molecule's likely behavior in the body, helping to identify potential liabilities and reduce late-stage failures in drug development. ucj.org.uamdpi.com

Various computational models and software (e.g., SwissADME, pkCSM) are used to predict properties based on the molecule's structure. nih.govnih.gov Drug-likeness is often initially assessed using frameworks like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. researchgate.net

For 4-aminoquinoline derivatives, ADMET studies predict properties such as human intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential hepatotoxicity. nih.govnih.gov For example, in silico analysis of hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives indicated poor intestinal absorption and potential hepatotoxicity, guiding future chemical modifications. nih.gov Conversely, other studies on benzoheterocyclic 4-aminoquinolines designed derivatives predicted to be non-toxic and to follow Lipinski's rules. nih.gov These predictive models are essential for prioritizing which analogs of 4-Quinolinamine, 2-(2-thienyl)- should be synthesized and advanced to experimental testing.

Table 3: Representative In Silico ADMET and Drug-Likeness Predictions for 4-Aminoquinoline Derivatives

Parameter Guideline / Predicted Value Significance
Molecular Weight < 500 g/mol Lipinski's Rule (Oral Bioavailability)
logP < 5 Lipinski's Rule (Lipophilicity)
H-Bond Donors < 5 Lipinski's Rule (Permeability)
H-Bond Acceptors < 10 Lipinski's Rule (Permeability)
Intestinal Absorption Predicted as High/Low Bioavailability after oral dose
BBB Penetration Predicted as Yes/No Potential for CNS effects
CYP2D6 Inhibition Predicted as Inhibitor/Non-inhibitor Drug-drug interaction potential
Hepatotoxicity Predicted as Toxic/Non-toxic Potential for liver injury

Note: This table presents common ADMET parameters and their general interpretation in the context of drug discovery, based on predictions for various quinoline derivatives. nih.govresearchgate.netnih.gov

Computational Tools for Predicting Pharmacokinetic and Pharmacodynamic Profiles

The prediction of how a drug candidate moves through and interacts with the body is a critical component of modern drug discovery. For a novel compound like 4-Quinolinamine, 2-(2-thienyl)-, a variety of computational tools would be employed to forecast its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. These in silico methods allow for early-stage screening and prioritization of compounds, saving significant time and resources.

Pharmacokinetic properties, often abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are routinely modeled. For instance, studies on quinoline analogues often utilize software like SwissADME and admetSAR to predict these parameters nih.govresearchgate.net. These platforms can estimate properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. Molecular docking simulations are also a key tool, used to predict the binding affinity and interaction of a compound with specific protein targets, which is central to its pharmacodynamic action researchgate.netnih.gov. For example, in studies of related quinoline derivatives, docking has been used to assess potential inhibitory activity against targets like the main protease of SARS-CoV-2 researchgate.netnih.gov.

Assessment of Drug-like Properties and Oral Bioavailability

A crucial step in the preclinical assessment of any potential drug is the evaluation of its "drug-likeness" and oral bioavailability. These properties determine if a molecule has a chemical structure that is likely to be a successful oral medication.

Drug-Likeness Assessment: Drug-likeness is often evaluated using established guidelines such as Lipinski's Rule of Five. This rule posits that orally administered drugs generally have:

A molecular weight of less than 500 Daltons

A logP (a measure of lipophilicity) value less than 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

Computational platforms can quickly calculate these and other physicochemical properties for a given structure. Research on compounds with similar scaffolds, such as 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues, has shown that they can possess favorable drug-like and lead-like properties based on these rules.

Oral Bioavailability Prediction: Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a complex property influenced by both absorption and metabolism. Quantitative Structure-Activity Relationship (QSAR) models are frequently developed to predict this property. These models correlate structural features of molecules with their known bioavailability. While specific QSAR models for 4-Quinolinamine, 2-(2-thienyl)- have not been identified, the general approach involves calculating a wide range of molecular descriptors (e.g., topological, electronic, and constitutional) and using statistical methods to build a predictive model.

The tables below are representative of the type of data that would be generated in a computational assessment of a compound like 4-Quinolinamine, 2-(2-thienyl)-, based on analyses performed on related structures.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

Property Predicted Value Lipinski's Rule of Five Compliance
Molecular Weight Data not available Data not available
LogP Data not available Data not available
Hydrogen Bond Donors Data not available Data not available
Hydrogen Bond Acceptors Data not available Data not available
Molar Refractivity Data not available N/A

Table 2: Predicted ADMET Properties

Parameter Prediction
Absorption
Human Intestinal Absorption Data not available
Caco-2 Permeability Data not available
Distribution
Blood-Brain Barrier Permeability Data not available
CNS Permeability Data not available
Metabolism
CYP1A2 Inhibitor Data not available
CYP2C19 Inhibitor Data not available
CYP2C9 Inhibitor Data not available
CYP2D6 Inhibitor Data not available
CYP3A4 Inhibitor Data not available
Excretion
Renal Organic Cation Transporter Data not available
Toxicity
AMES Toxicity Data not available
Carcinogenicity Data not available

Future Directions and Emerging Research Opportunities for 4 Quinolinamine, 2 2 Thienyl Research

Design and Synthesis of Advanced Derivatized Analogues

The core structure of 4-Quinolinamine, 2-(2-thienyl)- offers a fertile ground for chemical modification to enhance biological activity, selectivity, and pharmacokinetic properties. Future research will likely focus on creating sophisticated analogues through several strategic approaches.

Substitution and Functionalization: Systematic substitution on both the quinoline (B57606) and thiophene (B33073) rings can profoundly influence activity. For instance, the design of 2-arylvinyl-4-aminoquinoline derivatives has yielded compounds with potent cytotoxicity against various cancer cell lines, with some analogues showing IC50 values in the nanomolar range, significantly more potent than existing drugs like Iressa. nih.gov

Scaffold Hopping and Hybridization: The concept of "scaffold hopping" can be employed to replace parts of the molecule with other functional groups to discover new interactions with biological targets. nih.gov Researchers have successfully created hybrid molecules by incorporating other heterocyclic systems, such as 1,3,4-oxadiazole, onto the quinoline scaffold. rsc.org This approach has led to the development of multi-target agents, for example, compounds that act as both anticancer and antimicrobial agents by inhibiting targets like EGFR and DNA gyrase. rsc.org

Ring-Constrained Analogues: Creating more rigid, ring-constrained structures can lock the molecule into a specific conformation, potentially increasing its affinity and selectivity for a target. The development of analogues like thiazolo[4,5-h]quinazolin-8-amines, which are constrained versions of related flexible molecules, has led to potent inhibitors of cyclin-dependent kinases (CDKs). researchgate.net

These advanced derivatives represent the next generation of compounds stemming from the 4-Quinolinamine, 2-(2-thienyl)- backbone, promising enhanced efficacy and novel mechanisms of action.

Compound ClassDesign StrategyResulting ActivityReference
2-Arylvinyl-4-aminoquinolinesIntroduction of an arylvinyl group at the C-2 positionPotent cytotoxicity against cancer cell lines (H-460, HT-29, etc.) nih.gov
4-Phenyl-2-quinolonesScaffold hopping from 2-phenyl-4-quinolonesNew class of anticancer agents acting as apoptosis stimulators nih.gov
Quinoline-Oxadiazole HybridsHybridization of quinoline with 1,3,4-oxadiazoleDual anticancer and antimicrobial agents rsc.org
Thiazolo[4,5-h]quinazolin-8-aminesRing-constraining of a flexible parent moleculePotent and selective cyclin-dependent kinase (CDK) inhibitors researchgate.net

Development of Novel and Efficient Synthetic Methodologies

The advancement of research into 4-Quinolinamine, 2-(2-thienyl)- and its derivatives is intrinsically linked to the development of more efficient, cost-effective, and environmentally friendly synthetic methods.

Classical methods for synthesizing the quinoline core, such as the Conrad-Limpach and Gould-Jacobs reactions, are being supplemented and replaced by modern techniques. mdpi.com Transition metal-catalyzed reactions, particularly those using palladium, have become instrumental. For example, palladium-catalyzed carbonylation reactions can be used to construct the quinolin-4-one skeleton under increasingly mild conditions. mdpi.com

Emerging strategies focus on procedural simplicity and atom economy:

One-Pot and Multicomponent Reactions: These reactions, where multiple steps are carried out in a single reaction vessel, are highly efficient. The development of one-pot syntheses for complex heterocyclic systems, such as 2-amino-1,3,4-thiadiazoles, demonstrates a move away from toxic reagents towards more streamlined processes. mdpi.com

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts for the synthesis of quinolin-4-ones, offering high yields under mild conditions with a lack of by-products. mdpi.com

Novel Annulation Strategies: The use of versatile building blocks like 2-azidobenzaldehydes in [4+2] annulation reactions provides a modern pathway to a wide variety of substituted quinolines, including 4-aminoquinolines and fused quinoline systems. nih.gov This highlights a trend toward developing flexible synthetic platforms that can generate diverse molecular libraries for screening.

Future efforts will likely focus on further refining these catalytic systems, exploring flow chemistry for scalable synthesis, and developing novel cyclization and cross-coupling reactions to assemble the 2-(2-thienyl)quinoline (B3051512) core. dntb.gov.ua

Synthetic MethodDescriptionAdvantagesReference
Palladium-Catalyzed CarbonylationUses a palladium catalyst and a carbon monoxide source to form the quinolin-4-one ring.Milder conditions compared to classical methods. mdpi.com
N-Heterocyclic Carbene (NHC) CatalysisEmploys an organocatalyst for the dehydrative cyclization to form quinolin-4-ones.High yields, mild conditions, simplicity. mdpi.com
2-Azidobenzaldehyde-Based AnnulationA [4+2] annulation reaction to construct the quinoline ring from an azide (B81097) precursor.High versatility, allows for synthesis of diverse quinoline derivatives. nih.gov
One-Pot Thiadiazole SynthesisReaction of a thiosemicarbazide (B42300) and a carboxylic acid in the presence of a non-toxic activating agent.Procedural simplicity, avoids toxic additives. mdpi.com

Exploration of Undiscovered Therapeutic Applications

While initial studies have pointed towards anticancer and antimicrobial activities, the structural features of 4-Quinolinamine, 2-(2-thienyl)- suggest a broader therapeutic potential that remains largely untapped.

Anticancer Activity: The quinoline scaffold is present in numerous anticancer agents. Derivatives have shown promise against various cancer-related targets, including tubulin, epidermal growth factor receptor (EGFR), and the JAK2/STAT3 pathway. nih.govrsc.orgnih.gov Future research should explore efficacy in a wider range of cancer types and investigate potential for overcoming drug resistance.

Neurodegenerative Diseases: Recent research has implicated quinolinyl analogues as potential inhibitors of α-synuclein aggregation, a key pathological process in Parkinson's disease. nih.gov This opens a significant new avenue for developing treatments for neurodegenerative disorders.

Infectious Diseases: Beyond general antimicrobial effects, specific applications are emerging. One novel quinoline derivative was found to be significantly more active than the standard drug for leishmaniasis, a parasitic disease. nih.gov Furthermore, related heterocyclic compounds, quinoxaline (B1680401) 1,4-dioxides, have demonstrated potent antimycobacterial activity, suggesting a potential role in treating tuberculosis. mdpi.com

The exploration of these and other areas, such as antiviral and anti-inflammatory applications, could reveal the full therapeutic value of this chemical class.

Integration of Advanced Computational Approaches for Rational Drug Design and Lead Optimization

Modern drug discovery relies heavily on computational chemistry to accelerate the design and optimization of lead compounds. For 4-Quinolinamine, 2-(2-thienyl)- derivatives, these approaches can provide deep insights and guide synthetic efforts.

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target. It has been used extensively to understand how quinoline derivatives interact with the active sites of proteins like EGFR, VEGFR-2, and tubulin, helping to explain their anticancer mechanisms. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing physicochemical descriptors (e.g., ClogP, electronic properties), researchers can build predictive models to design new derivatives with enhanced potency. researchgate.net

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. This in silico screening helps to identify molecules with favorable drug-like properties and flag potential liabilities, such as toxicity or poor bioavailability, early in the discovery process. nih.gov

The integration of these computational tools allows for a more rational, hypothesis-driven approach to drug design, reducing the time and cost associated with traditional trial-and-error methods and increasing the probability of success.

Investigation of Synergistic Effects with Established Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance efficacy, reduce dosages, and overcome drug resistance. Investigating the synergistic potential of 4-Quinolinamine, 2-(2-thienyl)- derivatives with existing drugs is a critical future direction.

Given that many derivatives of this scaffold have shown activity as kinase inhibitors (e.g., EGFR, VEGFR-2, CDK), a logical next step is to test them in combination with standard-of-care chemotherapies or other targeted agents. nih.govresearchgate.netnih.gov For example, a compound that inhibits EGFR could potentially be combined with an agent that targets a different signaling pathway or with a cytotoxic drug to achieve a more powerful antitumor effect.

Research into dual-inhibitors, where a single molecule is designed to hit two distinct targets, is an emerging area. Novel quinazoline (B50416) derivatives have been designed as dual EGFR and VEGFR-2 inhibitors, based on the rationale that combined inhibition could be synergistic. nih.gov This principle can be extended to combination studies, where a 4-Quinolinamine, 2-(2-thienyl)- derivative could be paired with another targeted drug to achieve a similar dual-pathway blockade. Future studies should systematically evaluate these combinations in preclinical models to identify synergistic interactions that could be translated into more effective clinical treatments.

Q & A

Q. What role do kinetic vs. thermodynamic factors play in the regioselective synthesis of 4-Quinolinamine derivatives?

  • Methodological Answer :
  • Kinetic Control : Lower temperatures favor faster-forming intermediates (e.g., meta-substituted products) .
  • Thermodynamic Control : Higher temperatures drive equilibrium toward para-substituted, more stable products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.